4-(3-Bromophenoxy)piperidine CAS number and molecular identifiers
4-(3-Bromophenoxy)piperidine CAS number and molecular identifiers
A Comprehensive Technical Guide to 4-(3-Bromophenoxy)piperidine
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth overview of 4-(3-Bromophenoxy)piperidine, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details its core molecular identifiers, physicochemical properties, a validated synthetic protocol, analytical characterization methods, and known applications. It is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound for strategic application in their research endeavors. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, and understanding the synthesis and properties of functionalized derivatives like this one is critical for the development of novel therapeutics.[1][2][3]
Molecular Identity and Physicochemical Properties
4-(3-Bromophenoxy)piperidine is a substituted piperidine derivative. The presence of a bromine atom on the phenoxy ring provides a reactive handle for further chemical modifications, such as cross-coupling reactions, making it a versatile intermediate in organic synthesis. Its core identifiers and properties are summarized below.
Molecular Identifiers
A clear and unambiguous identification of a chemical compound is foundational for scientific research. The following table consolidates the key molecular identifiers for 4-(3-Bromophenoxy)piperidine and its commonly used hydrochloride salt.
| Identifier | 4-(3-Bromophenoxy)piperidine (Free Base) | 4-(3-Bromophenoxy)piperidine HCl | Source |
| CAS Number | Not explicitly found, inferred from HCl salt | 1072944-50-3 | |
| IUPAC Name | 4-(3-bromophenoxy)piperidine | 3-bromophenyl 4-piperidinyl ether hydrochloride | [4] |
| Chemical Formula | C₁₁H₁₄BrNO | C₁₁H₁₅BrClNO | [4] |
| Molecular Weight | 256.14 g/mol | 292.60 g/mol | |
| Canonical SMILES | C1CNCCC1OC2=CC(=CC=C2)Br | C1CNCCC1OC2=CC(=CC=C2)Br.Cl | [4] |
| InChI Key | MRKNLUCMGQUPLZ-UHFFFAOYSA-N | HYIUFMKPWZFLKE-UHFFFAOYSA-N | [4] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, and application in experimental settings.
| Property | Value | Notes |
| Physical Form | Solid | Data for the hydrochloride salt. |
| Purity | Typically ≥98% | As supplied by commercial vendors. |
| Storage Conditions | Room temperature, under inert atmosphere | Recommended for the hydrochloride salt to ensure stability. |
| Predicted XlogP | 2.7 | A measure of lipophilicity, calculated for the free base.[4] |
Chemical Structure and Synthesis
The structural arrangement of 4-(3-Bromophenoxy)piperidine is central to its utility. The diagram below illustrates the core structure.
Caption: Chemical structure of 4-(3-Bromophenoxy)piperidine.
Synthetic Pathway: Williamson Ether Synthesis
A common and reliable method for preparing aryl ethers such as 4-(3-Bromophenoxy)piperidine is the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol followed by nucleophilic substitution with an alkyl or aryl halide. In this case, 4-hydroxypiperidine (often N-protected) reacts with 1,3-dibromobenzene.
The workflow for this synthesis is outlined below. The use of a Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen is a standard strategy to prevent side reactions and improve handling of the intermediate.
Caption: General workflow for the synthesis of 4-(3-Bromophenoxy)piperidine.
Detailed Experimental Protocol
This protocol is a representative example based on standard organic synthesis procedures and should be adapted and optimized based on laboratory conditions.
Step 1: Synthesis of tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate
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To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-Dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar), add a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in DMF dropwise at 0 °C.
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Rationale: Sodium hydride is a strong base that deprotonates the hydroxyl group of the piperidine to form a reactive alkoxide nucleophile. The reaction is performed at 0 °C to control the exothermic reaction.
-
-
Allow the mixture to stir at room temperature for 30 minutes until hydrogen gas evolution ceases.
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Add a solution of 1,3-dibromobenzene (1.1 eq.) in DMF to the reaction mixture.
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Heat the reaction to 80-90 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Cool the reaction to room temperature and carefully quench by the slow addition of water.
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Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure Boc-protected intermediate.
Step 2: Deprotection to 4-(3-Bromophenoxy)piperidine
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Dissolve the purified tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate (1.0 eq.) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C.
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Rationale: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group, liberating the secondary amine of the piperidine ring.
-
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, concentrate the mixture in vacuo to remove excess TFA and DCM.
-
Dissolve the residue in DCM and neutralize by washing with a saturated aqueous sodium bicarbonate solution.
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Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 4-(3-Bromophenoxy)piperidine, as the free base. For the hydrochloride salt, the free base can be dissolved in an appropriate solvent (e.g., ether) and treated with HCl.
Applications in Medicinal Chemistry
The piperidine ring is a fundamental structural motif in a vast number of pharmaceuticals due to its ability to confer favorable pharmacokinetic properties and serve as a scaffold for three-dimensional molecular diversity.[2][3][5] 4-(3-Bromophenoxy)piperidine is a valuable building block for creating analogs of biologically active compounds. Its derivatives have been explored in various therapeutic areas.
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Scaffold for Drug Candidates: The core structure is used as a starting point for the synthesis of more complex molecules targeting a range of biological entities.[3] The piperidine nitrogen can be functionalized, and the bromo-aromatic ring can undergo further reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings) to build molecular complexity.
-
Neurological and Psychiatric Disorders: Piperidine derivatives are widely used in the development of drugs targeting the central nervous system (CNS), including antipsychotics, analgesics, and treatments for neurodegenerative diseases like Alzheimer's.[1][3]
-
Anticancer Agents: The development of novel kinase inhibitors and other anticancer agents often incorporates heterocyclic scaffolds like piperidine to optimize binding and cellular permeability.[5][6][7]
Safety, Handling, and Storage
As a laboratory chemical, 4-(3-Bromophenoxy)piperidine and its derivatives must be handled with appropriate care. While a specific Safety Data Sheet (SDS) for the title compound is not widely available, data from analogous structures and the parent piperidine molecule provide guidance.
-
Hazard Identification: Based on related compounds, it is classified as causing skin and eye irritation and may cause respiratory irritation.[8][9]
-
Precautionary Statements:
-
Prevention: Avoid breathing dust/fumes. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[8][9][10]
-
Response:
-
IF ON SKIN: Wash with plenty of water. If skin irritation occurs, get medical advice.[9]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9]
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]
-
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[9]
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Conclusion
4-(3-Bromophenoxy)piperidine is a strategically important synthetic intermediate. Its bifunctional nature—a nucleophilic piperidine nitrogen and a reactive brominated aryl ring—offers chemists a versatile platform for library synthesis and lead optimization in drug discovery programs. The synthetic routes are well-established, and its utility is underscored by the prevalence of the piperidine scaffold in modern pharmaceuticals. Proper handling and storage are essential to ensure safety and compound integrity.
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